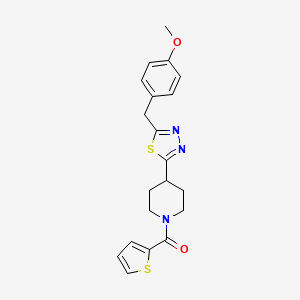

![molecular formula C12H15N5O2S B2626789 N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-12-1](/img/structure/B2626789.png)

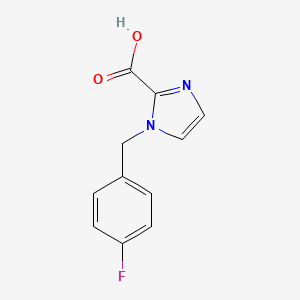

N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-6-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in drug development and have a variety of biological and pharmacological activities .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-6-yl group could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles Incorporating Antipyrine Moiety

Research indicates that N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide and similar compounds have been used as intermediates in the synthesis of various heterocycles, such as coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles. These synthesized compounds have been characterized and evaluated for their antimicrobial properties, showing potential as antimicrobial agents (Bondock et al., 2008).

Applications in Polyheterocyclic Ring Systems

Synthesis of New Polyheterocyclic Ring Systems

The compound has been used as a precursor for constructing new polyheterocyclic ring systems, leading to the development of derivatives with potential antibacterial properties. These synthesized heterocycles were characterized using spectral techniques, and their antibacterial properties were evaluated in vitro (Abdel‐Latif et al., 2019).

Applications in Isoxazolines and Isoxazoles Synthesis

Synthesis of Isoxazolines and Isoxazoles

The compound has also been involved in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process involves intramolecular cyclization and 1,3-dipolar cycloaddition with arylnitrile oxides, leading to the formation of new compounds, characterized by various spectral techniques (Rahmouni et al., 2014).

Applications in Synthesis of Heterocycles Incorporating Pyrazolopyridine Moiety

Synthesis of Heterocycles with Pyrazolopyridine Moiety

This compound has been utilized as a key intermediate in synthesizing various heterocycles like coumarin, pyridine, pyrrole, thiazole, and aminopyrazolo compounds. These synthesized products were characterized and evaluated for their antimicrobial properties, showing potential in antimicrobial applications (Abu-Melha, 2013).

Mecanismo De Acción

Target of Action

The primary target of N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell growth . The compound exerts its inhibitory activity in a competitive manner with ATP .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This leads to the arrest of the cell cycle at the G0-G1 stage, preventing the cells from entering the S phase, where DNA replication occurs . The downstream effect of this inhibition is the prevention of cell proliferation, which is crucial in the context of cancer treatment .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation . The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Cellular Effects

Similar compounds have demonstrated cytotoxic activities against various cell lines . For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The molecular mechanism of action of N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is not well-established. Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Related compounds have been found to interact with various enzymes and proteins, suggesting that they may be involved in complex metabolic pathways .

Subcellular Localization

Related compounds have been found to interact with various enzymes and proteins, suggesting that they may be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N-cyclopentyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c18-9(14-7-3-1-2-4-7)6-20-12-15-10-8(5-13-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,14,18)(H2,13,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECFCNSZKHTWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

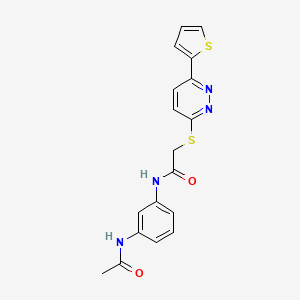

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

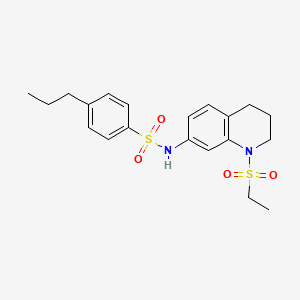

![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)

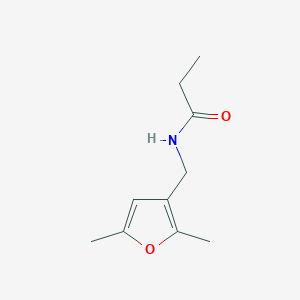

![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)